Cas no 1218792-82-5 (1-4-chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine)

1-4-Chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine is a fluorinated aromatic amine compound featuring both chloro and trifluoromethyl substituents on the phenyl ring, along with a tertiary amine group. Its structural properties, including electron-withdrawing groups and steric hindrance, make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent offers further reactivity for functionalization. This compound’s rigid framework and synthetic versatility make it suitable for applications in medicinal chemistry, such as the design of bioactive molecules. Its stability under various reaction conditions further underscores its utility in multi-step synthetic routes.
1-4-chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine structure
1218792-82-5 structure
Product Name:1-4-chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine
CAS No:1218792-82-5
MF:C11H13ClF3N
MW:251.675832509995
CID:6595885
PubChem ID:67133248
Update Time:2025-06-08

1-4-chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-4-chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine
    • Benzeneethanamine, 4-chloro-α,α-dimethyl-2-(trifluoromethyl)-
    • 1218792-82-5
    • 1-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropan-2-amine
    • EN300-1931634
    • SCHEMBL1720064
    • 2-(4-chloro-2-trifluoromethyl-phenyl)-1,1-dimethyl-ethylamine
    • Inchi: 1S/C11H13ClF3N/c1-10(2,16)6-7-3-4-8(12)5-9(7)11(13,14)15/h3-5H,6,16H2,1-2H3
    • InChI Key: UIHNCPNVRVPJMG-UHFFFAOYSA-N
    • SMILES: C1(CC(C)(C)N)=CC=C(Cl)C=C1C(F)(F)F

Computed Properties

  • Exact Mass: 251.0688616g/mol
  • Monoisotopic Mass: 251.0688616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.231±0.06 g/cm3(Predicted)
  • Boiling Point: 248.9±35.0 °C(Predicted)
  • pka: 9.44±0.25(Predicted)

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Additional information on 1-4-chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine

Comprehensive Overview of 1-4-chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine (CAS No. 1218792-82-5)

The compound 1-4-chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine, identified by its CAS No. 1218792-82-5, is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a chloro-substituted phenyl ring and a trifluoromethyl group, make it a subject of interest for scientists exploring novel bioactive compounds. This article delves into its properties, applications, and the latest trends surrounding its use in modern research.

One of the most frequently searched questions about this compound revolves around its synthesis and stability. Researchers often inquire about the optimal conditions for its preparation, given the sensitivity of the trifluoromethyl group under various chemical environments. Recent studies highlight its role as an intermediate in the development of targeted therapeutics, particularly in the field of central nervous system (CNS) disorders. This aligns with the growing demand for precision medicine and personalized treatment options.

Another hot topic is the environmental impact of fluorinated compounds like 1-4-chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine. With increasing regulatory scrutiny on persistent organic pollutants (POPs), researchers are investigating its biodegradability and potential accumulation in ecosystems. This is particularly relevant given the rise in green chemistry initiatives, which emphasize sustainable synthesis methods and eco-friendly alternatives.

The compound’s physicochemical properties, such as its solubility, melting point, and reactivity, are also of great interest. These characteristics are critical for its formulation in drug delivery systems or agricultural formulations. For instance, its lipophilicity, influenced by the trifluoromethyl group, may enhance membrane permeability, a key factor in bioavailability studies. Such insights are invaluable for researchers optimizing its performance in real-world applications.

In the context of intellectual property, patents involving CAS No. 1218792-82-5 have surged in recent years, reflecting its commercial potential. Companies are exploring its utility in crop protection and veterinary medicine, addressing global challenges like food security and animal health. This trend underscores the compound’s versatility and adaptability across industries.

Looking ahead, the demand for 1-4-chloro-2-(trifluoromethyl)phenyl-2-methylpropan-2-amine is expected to grow, driven by advancements in high-throughput screening and computational chemistry. These technologies enable faster identification of its potential applications, reducing R&D timelines. As the scientific community continues to unravel its capabilities, this compound is poised to play a pivotal role in shaping the future of life sciences and material innovation.

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